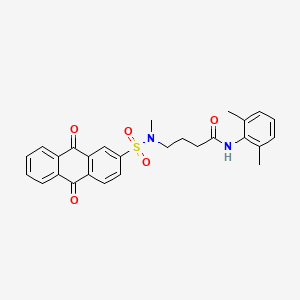
N-(2,6-dimethylphenyl)-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,6-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C28H23N2O6S, with a molecular weight of 632.56 g/mol. It features a complex structure that includes a sulfonamide group and an anthracene derivative, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Notably, it has been studied for its effects on:
- p38 MAP Kinase Inhibition : This compound exhibits potent inhibition of the p38 MAP kinase pathway, which is crucial in inflammatory responses and cytokine production. Inhibition of this pathway can lead to decreased levels of pro-inflammatory cytokines such as TNFα and IL-6, making it a potential candidate for treating autoimmune diseases .
- Antioxidant Activity : The presence of the anthracene moiety suggests that the compound may also possess antioxidant properties, which can mitigate oxidative stress within cells.
Biological Activity Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies :
- In Vivo Studies :
Case Study 1: Anti-inflammatory Effects
In a controlled study involving adjuvant-induced arthritis in rats, administration of N-(2,6-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide resulted in:
- Reduction in Joint Swelling : A significant decrease in paw swelling was observed compared to control groups.
- Cytokine Analysis : Serum levels of IL-1β and TNFα were markedly lower in treated animals .
Case Study 2: Anticancer Potential
In another study focused on various cancer cell lines (e.g., breast and colon cancer), the compound exhibited:
- IC50 Values : The IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent cytotoxicity.
- Mechanism of Action : Apoptotic assays revealed that the compound induces apoptosis via the mitochondrial pathway .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-17-8-6-9-18(2)25(17)28-24(30)12-7-15-29(3)35(33,34)19-13-14-22-23(16-19)27(32)21-11-5-4-10-20(21)26(22)31/h4-6,8-11,13-14,16H,7,12,15H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVFZSACMASACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














